molecular formula C9H18ClNO B202289 2,2,6,6-Tetramethylpiperidin-4-one hydrochloride CAS No. 33973-59-0

2,2,6,6-Tetramethylpiperidin-4-one hydrochloride

Cat. No.: B202289
CAS No.: 33973-59-0
M. Wt: 191.7 g/mol
InChI Key: ZXNWYMNKYXUZGM-UHFFFAOYSA-N
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Description

2,2,6,6-Tetramethylpiperidin-4-one hydrochloride is a chemical compound with the molecular formula C9H17NO·HCl. It is a derivative of piperidine, characterized by the presence of four methyl groups attached to the piperidine ring. This compound is commonly used in various chemical reactions and has significant applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,6,6-Tetramethylpiperidin-4-one hydrochloride typically involves the reaction of 2,2,6,6-Tetramethylpiperidine with hydrochloric acid. One common method starts with the conjugate addition of ammonia to phorone, followed by a reduction step using the Wolff-Kishner reaction . The resulting intermediate is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar reaction pathways. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and reagent concentrations .

Properties

IUPAC Name

2,2,6,6-tetramethylpiperidin-4-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO.ClH/c1-8(2)5-7(11)6-9(3,4)10-8;/h10H,5-6H2,1-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXNWYMNKYXUZGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)CC(N1)(C)C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

826-36-8 (Parent)
Record name 4-Piperidinone, 2,2,6,6-tetramethyl-, hydrochloride (1:1)
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DSSTOX Substance ID

DTXSID9067803
Record name 2,2,6,6-Tetramethylpiperidin-4-one hydrochloride
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Molecular Weight

191.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

White crystalline solid; [Sigma-Aldrich MSDS]
Record name 2,2,6,6-Tetramethyl-4-piperidone hydrochloride
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CAS No.

33973-59-0
Record name 4-Piperidinone, 2,2,6,6-tetramethyl-, hydrochloride (1:1)
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Record name 4-Piperidinone, 2,2,6,6-tetramethyl-, hydrochloride (1:1)
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Record name 4-Piperidinone, 2,2,6,6-tetramethyl-, hydrochloride (1:1)
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Record name 2,2,6,6-Tetramethylpiperidin-4-one hydrochloride
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Record name 2,2,6,6-tetramethylpiperidin-4-one hydrochloride
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Synthesis routes and methods

Procedure details

A mixture of 83 g of acetonine, 167 g of acetone, 17 g of water and 4.2 g of N,N'-dimethylhydrazine dihydrochloride was reacted at 50°-55° C. for 15 hours and then stripped under reduced pressure, followed by addition of acetone to the light-red residue and hydrogen chloride gas to pH=7. The crystals precipitated were filtered, washed with acetone, and dried to give 72.2 g of triacetonamine hydrochloride.
Quantity
83 g
Type
reactant
Reaction Step One
Name
Quantity
17 g
Type
reactant
Reaction Step One
Name
N,N'-dimethylhydrazine dihydrochloride
Quantity
4.2 g
Type
catalyst
Reaction Step One
Quantity
167 g
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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